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Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

cat. No.: B15322077

5-Ethynyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2-nitrophenol is a synthetic organic compound of interest in medicinal chemistry
and materials science. Its structure, featuring a reactive terminal alkyne and a nitrophenol core,
presents opportunities for diverse chemical modifications and biological interactions. This
technical guide provides a comprehensive overview of the synthesis, characterization, and
potential applications of 5-ethynyl-2-nitrophenol, with a focus on its utility in drug discovery
and development. Detailed experimental protocols, quantitative data, and visual
representations of relevant chemical and biological pathways are presented to facilitate further
research and application.

Chemical Properties and Data

5-Ethynyl-2-nitrophenol possesses a unique combination of functional groups that dictate its
chemical reactivity and potential biological activity. The electron-withdrawing nitro group
influences the acidity of the phenolic hydroxyl group, while the terminal alkyne is amenable to a
variety of coupling reactions, most notably the copper(l)-catalyzed azide-alkyne cycloaddition
(CuAAC), a cornerstone of "click chemistry"[1][2][3][4][5].
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Property Value Reference
Molecular Formula CsHsNOs3 --INVALID-LINK--
Molecular Weight 163.13 g/mol --INVALID-LINK--
CAS Number 928780-90-9 --INVALID-LINK--
Appearance Pale yellow solid (predicted) General knowledge

Soluble in common organic
Solubility solvents (e.g., DMSO, DMF, General knowledge

acetone, ethyl acetate)

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 5-ethynyl-2-nitrophenol
based on the analysis of structurally related compounds[6][7][8].

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDClIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~10.5 s 1H -OH
~8.2 d 1H Ar-H
~7.6 dd 1H Ar-H
~7.1 d 1H Ar-H
~3.4 s 1H =C-H

Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCl3)
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Chemical Shift (6, ppm) Assighment
~155 Ar-C-OH
~140 Ar-C-NO2
~130 Ar-CH

~125 Ar-C-C=CH
~120 Ar-CH

~118 Ar-CH

~83 -C=CH

~80 -C=CH

Table 3: Predicted FTIR Spectral Data (KBr Pellet)

Wavenumber (cm~12) Intensity Assignment

~3300 Strong, Broad O-H stretch

~3280 Medium, Sharp =C-H stretch

~2110 Weak, Sharp C=C stretch

~1580, 1470 Strong Aromatic C=C stretch
~1520, 1340 Strong N-O stretch (NO2)
~1250 Medium C-O stretch

~830 Medium C-H bend (aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)
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miz Relative Intensity (%) Assignment

163 100 [M]*

146 30 [M-OHJ*

133 40 [M-NOJ*

117 60 [M-NO2]*

105 50 [M-NO-COJ*

89 20 [C7Hs]*
Synthesis

The synthesis of 5-ethynyl-2-nitrophenol can be achieved through a two-step process starting
from a readily available halogenated 2-nitrophenol derivative. The key steps are a Sonogashira
coupling to introduce the ethynyl moiety, followed by the deprotection of a silyl protecting group.
A plausible synthetic workflow is outlined below.

Step 2: Deprotection

S((Trimethyisilyethynyl)- |, @EESYNSE 12 5-Ethynyl-2-nitrophenol
2-nitrophenol

Step 1: Sonogashira Coupling

Trimethylsilylacetylene

Pd(PPhs)2Clz 5-((Trimethylsilyl)ethynyl)-
Cul, EtsN 2-nitrophenol

5-Bromo-2-nitrophenol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Ethynyl-2-nitrophenol.
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Experimental Protocol: Sonogashira Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-nitrophenol with
trimethylsilylacetylene[9][10].

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or
nitrogen), add 5-bromo-2-nitrophenol (1.0 eq), bis(triphenylphosphine)palladium(ll) dichloride
(0.03 eq), and copper(l) iodide (0.06 eq).

Solvent and Reagents: Add anhydrous, degassed triethylamine (EtsN) as the solvent.

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction
mixture.

Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the reaction
progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent
under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated
agueous ammonium chloride solution, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. Purify the crude product by column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)-2-nitrophenol.

Experimental Protocol: Deprotection of the Silyl Group

This protocol details the removal of the trimethylsilyl (TMS) protecting group to yield the
terminal alkyne using tetrabutylammonium fluoride (TBAF)[11][12][13].

» Reaction Setup: Dissolve the silyl-protected intermediate, 5-((trimethylsilyl)ethynyl)-2-
nitrophenol (1.0 eq), in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

» Reagent Addition: Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the solution at O
°C.

e Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress
by TLC.
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o Work-up: Once the reaction is complete, quench with water and extract the product with ethyl
acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by column
chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-ethynyl-2-nitrophenol.

Potential Biological Activity and Signhaling Pathways

While specific biological data for 5-ethynyl-2-nitrophenol is not extensively documented, its
structural motifs suggest potential interactions with key biological pathways. Phenolic
compounds are known to possess a wide range of biological activities, including anti-
inflammatory and antioxidant effects[14][15][16]. Furthermore, the ethynyl group can act as a
warhead for covalent inhibition of enzymes, particularly kinases[17][18][19].

Inhibition of Kinase Signaling Pathways

The ethynyl group in 5-ethynyl-2-nitrophenol can potentially act as a Michael acceptor,
enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in the active
site of kinases. This irreversible inhibition can block downstream signaling pathways that are
often dysregulated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR
pathway, which is frequently hyperactivated in various cancers.
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Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
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Modulation of Inflammatory Signaling

Nitrophenols and other phenolic compounds have been shown to modulate inflammatory
responses. A key signaling pathway in inflammation is the NF-kB pathway[20][21][22][23][24].
In its inactive state, NF-kB is sequestered in the cytoplasm by IkB proteins. Pro-inflammatory
stimuli lead to the phosphorylation and subsequent degradation of IkB, allowing NF-kB to
translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic
compounds may interfere with this pathway at various points, potentially by inhibiting the IKK
complex or by scavenging reactive oxygen species that can act as signaling molecules.
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Caption: Potential modulation of the NF-kB inflammatory pathway.
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Application in "Click Chemistry™

The terminal alkyne of 5-ethynyl-2-nitrophenol makes it an ideal building block for copper(l)-
catalyzed azide-alkyne cycloaddition (CUAAC) reactions. This "click chemistry" approach
allows for the efficient and specific conjugation of the nitrophenol moiety to a wide variety of
molecules, including biomolecules, polymers, and fluorescent probes[1][2][3][4][5]-

Experimental Workflow: CUAAC Reaction

This workflow outlines a general procedure for the conjugation of 5-ethynyl-2-nitrophenol to
an azide-containing molecule.
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Prepare Solutions:
1. 5-Ethynyl-2-nitrophenol in DMSO
2. Azide-functionalized molecule in buffer
3. CuSO0Oas solution
4. Sodium Ascorbate solution

'

Mix 5-ethynyl-2-nitrophenol
and azide-functionalized molecule

'

Add CuS0Oa4 and
Sodium Ascorbate

'

Incubate at Room Temperature

Y

Monitor Reaction
(TLC or LC-MS)

'

Purify Product
(e.g., HPLC, Column Chromatography)

'

Characterize Conjugate
(NMR, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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